![molecular formula C8H7BO3 B2878488 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde CAS No. 1195621-94-3](/img/structure/B2878488.png)
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde
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Overview
Description
“1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid” is a chemical compound with the molecular formula C8H7BO4 . It appears as a white to light yellow to light orange powder or crystal .
Synthesis Analysis
The compound can be synthesized via the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids .Molecular Structure Analysis
The molecular weight of the compound is 177.95 .Physical And Chemical Properties Analysis
The compound has a melting point range of 215.0 to 219.0 °C .Scientific Research Applications
Organic Synthesis and Catalysis
Research has demonstrated the utility of related benzo[c][1,2]oxaborole derivatives in organic synthesis. For example, the synthesis of phenazine fused benzo coumarins shows the potential of related compounds in synthesizing novel dyes with specific fluorescence properties, indicative of applications in developing fluorescent materials and sensors (Choudhary & Sekar, 2015). Similarly, structural analogs have been used in the synthesis of complex molecules, highlighting the role of such compounds in facilitating novel chemical reactions and the creation of new materials with unique properties (Dąbrowski et al., 2007).
Materials Science
Compounds structurally related to 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde have shown promise in materials science, particularly in the development of electroactive and photophysical materials. For instance, studies on dihydroxybenzaldehydes have explored their electrodeposition onto electrodes, demonstrating their potential in creating redox-active films. These films exhibit catalytic activity towards specific oxidations, which could be leveraged in designing biosensors or electrocatalytic devices (Pariente et al., 1996).
Chemical Sensors
Research involving benzoid-quinoid tautomers of azomethines and their structural analogs, which share functional groups with 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde, suggests applications in developing chemosensor systems. These systems can undergo significant changes in absorption and fluorescence spectra upon complexing with specific ions, indicating potential uses in ion detection and environmental monitoring (Dubonosov et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGANGBKLJIMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde |
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